

A Comparative Guide to Ytterbium-169 and Selenium-75 in Industrial Radiography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ytterbium-169**

Cat. No.: **B083583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of industrial radiography, the selection of an appropriate radioisotope source is paramount to ensuring the integrity and safety of critical components. While Iridium-192 has traditionally dominated the field, **Ytterbium-169** (Yb-169) and Selenium-75 (Se-75) have emerged as viable alternatives, each offering a unique set of advantages for specific applications. This guide provides an objective comparison of Yb-169 and Se-75, supported by their physical properties and performance characteristics, to aid researchers and industry professionals in making informed decisions for their non-destructive testing (NDT) needs.

Physical and Radiographic Properties: A Tabular Comparison

The fundamental differences between **Ytterbium-169** and Selenium-75 are rooted in their distinct nuclear properties. These properties directly influence their performance in radiographic applications, dictating their suitability for various material types and thicknesses.

Property	Ytterbium-169 (Yb-169)	Selenium-75 (Se-75)
Half-life	32 days	~120 days ^{[1][2]}
Gamma Energy Range	63 - 308 keV	66 - 401 keV
Principal Gamma Energies	63, 110, 131, 177, 198 keV	136, 265, 401 keV ^[3]
Mean Gamma Energy	~93 keV	~217 keV
Dose Rate at 1 meter	33.8 μ Sv/hr/GBq	55 μ Sv/hr/GBq
Recommended Steel Thickness	4 - 15 mm	5 - 30 mm

Performance in Industrial Radiography: A Head-to-Head Analysis

The choice between Yb-169 and Se-75 hinges on the specific requirements of the radiographic inspection, primarily the material and thickness of the object under examination.

Ytterbium-169 is characterized by its low-energy gamma radiation, which makes it exceptionally well-suited for high-contrast radiography of thin-walled materials and low-density alloys. Its lower energy spectrum results in a higher probability of photoelectric absorption, leading to excellent image quality with high sensitivity to small defects in thinner sections. However, this same characteristic limits its penetrating power, making it less effective for thicker components. The short half-life of 32 days necessitates more frequent source changes, which can impact operational efficiency and cost.

Selenium-75, with its intermediate energy spectrum, bridges the gap between the low-energy Yb-169 and the higher-energy Iridium-192. This makes it a versatile isotope for a broader range of applications, particularly for the inspection of steel components with thicknesses from 5 mm to 30 mm. Se-75 offers a good balance between penetration and image contrast. Its longer half-life of approximately 120 days is a significant operational advantage over Yb-169, reducing the frequency of source replacement and associated downtime.^{[1][2]} In a direct comparison for inspecting welded test blocks, Se-75 was found to be effective for thicknesses ranging from 3.7 to 27 mm, while Yb-169 was limited to a thickness range of up to 6 mm.

Experimental Protocols: A Generalized Approach

While specific experimental parameters will vary based on the application, material, and desired sensitivity, a general protocol for industrial radiography using either Yb-169 or Se-75 can be outlined based on industry standards such as ASTM E1742 and ISO 5579.

Preparation of the Test Object:

The surface of the material to be inspected should be clean and free from any irregularities that could interfere with the interpretation of the radiograph.

Selection of Radiographic Film and Screens:

A fine-grained, high-contrast radiographic film is typically used. Lead intensifying screens are placed on both sides of the film to enhance the image quality by absorbing scattered radiation and reducing exposure times.

Source-to-Film Distance (SFD):

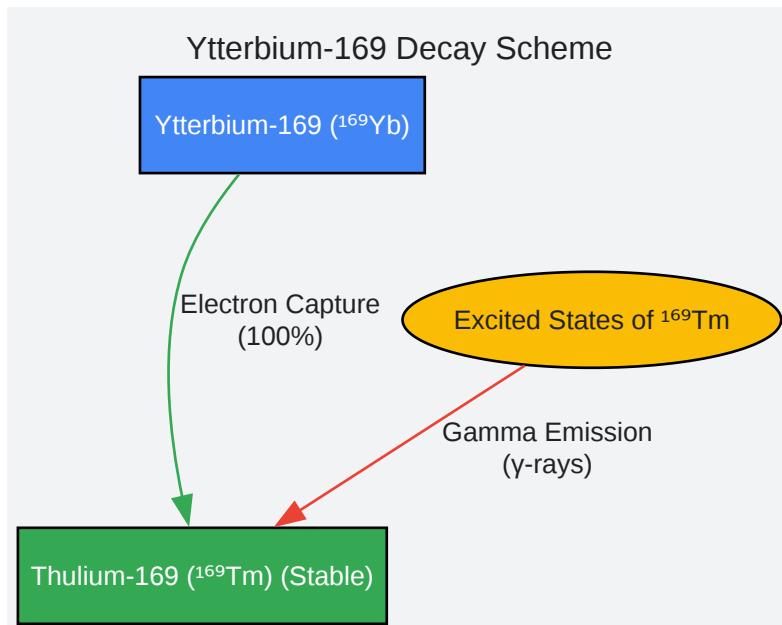
The SFD is a critical parameter that influences the geometric unsharpness of the radiograph. A sufficient distance must be maintained to minimize this effect and ensure a clear image. The specific distance is calculated based on the source size and the thickness of the object.

Placement of Image Quality Indicators (IQIs):

IQIs, such as wire or hole-type penetrameters, are placed on the surface of the object to provide a quantitative measure of the radiographic sensitivity and to confirm that the desired level of detail is achieved.

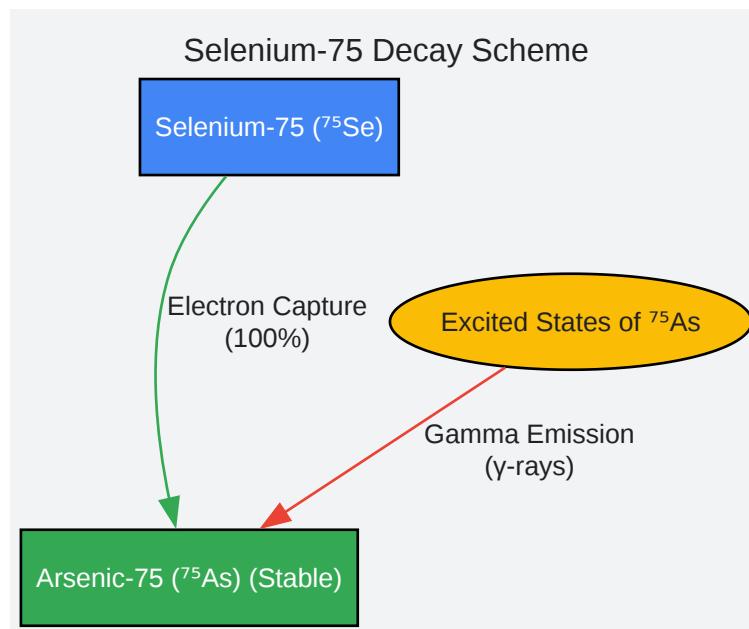
Exposure:

The radioactive source is exposed, and the gamma rays pass through the test object, creating a latent image on the film. The exposure time is calculated based on the activity of the source, the SFD, the material and thickness of the object, and the type of film used.

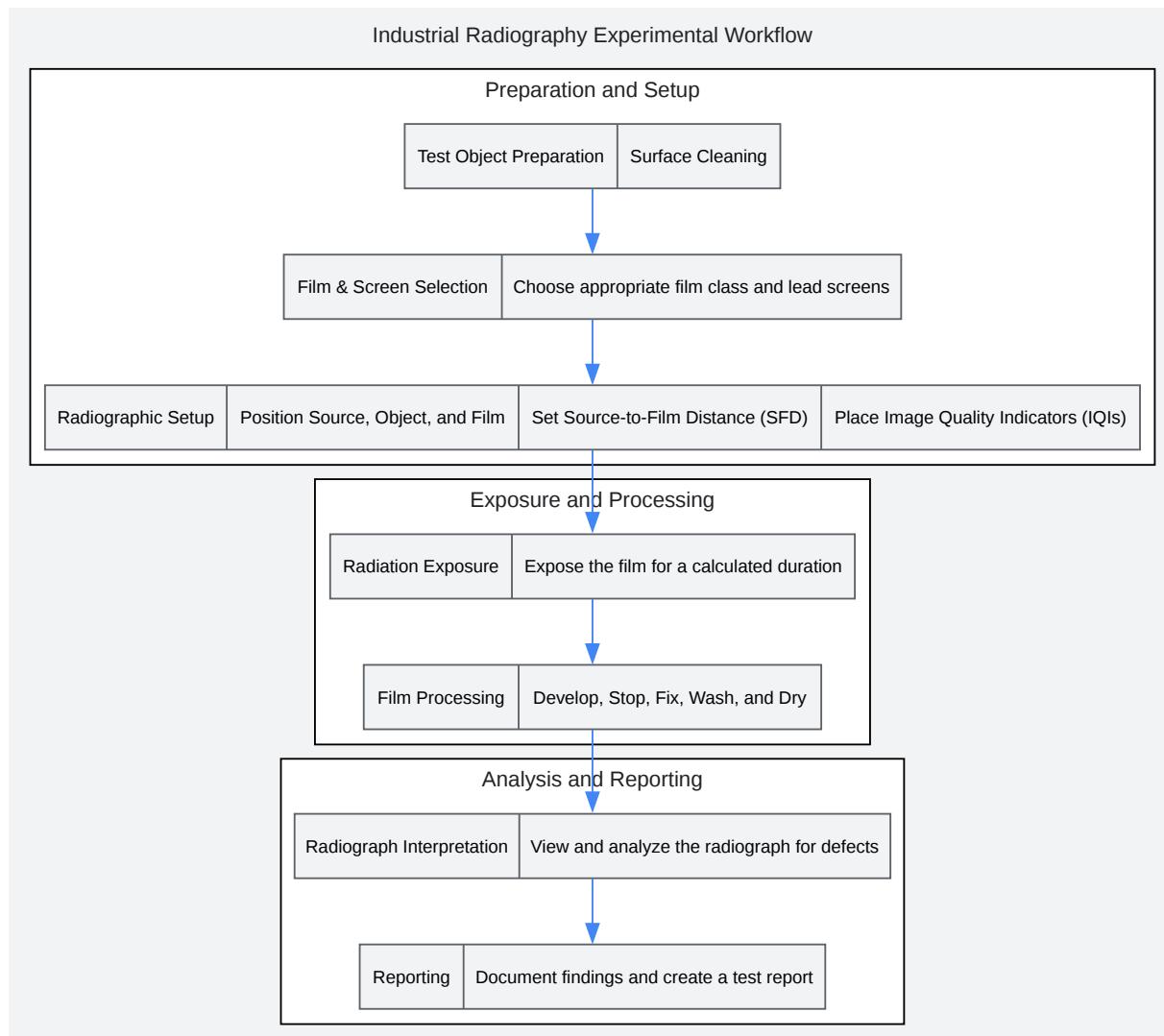

Film Processing and Interpretation:

The exposed film is processed in a darkroom using a standardized development procedure. The resulting radiograph is then viewed on a high-intensity light viewer by a qualified

radiographer to identify and interpret any indications of defects.


Visualizing the Processes

To better understand the underlying principles and workflows, the following diagrams have been generated using the DOT language.


[Click to download full resolution via product page](#)

Caption: Simplified decay scheme of **Ytterbium-169**.

[Click to download full resolution via product page](#)

Caption: Simplified decay scheme of Selenium-75.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for industrial radiography.

Conclusion: Selecting the Right Tool for the Job

Both **Ytterbium-169** and Selenium-75 are valuable tools in the arsenal of industrial radiography, offering distinct advantages over each other and the more traditional Iridium-192 in specific scenarios.

- **Ytterbium-169** is the superior choice for high-sensitivity inspection of thin and low-density materials where high contrast is critical. Its primary drawback is its short half-life.
- Selenium-75 offers greater versatility with a good balance of penetration and contrast, making it suitable for a wider range of steel thicknesses. Its longer half-life provides a significant operational advantage.

Ultimately, the decision between Yb-169 and Se-75 should be based on a thorough evaluation of the specific application, including the material type and thickness, the required sensitivity, and logistical considerations such as source availability and the frequency of source changes. By understanding the unique characteristics of each isotope, researchers and NDT professionals can optimize their radiographic procedures to ensure the highest level of quality and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Comparison of selenium-75 radiography with X-rays, iridium-192, and ytterbium-169, for open site radiography. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Gamma Radiography [eurofins.in]
- To cite this document: BenchChem. [A Comparative Guide to Ytterbium-169 and Selenium-75 in Industrial Radiography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083583#ytterbium-169-versus-selenium-75-in-industrial-radiography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com